

Introduction: A Bifunctional Scaffold for Modern Chemistry

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Compound of Interest

Compound Name: *3,3-Dimethylpent-4-ynoic acid*

CAS No.: 67099-40-5

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In the landscape of molecular design, particularly within pharmaceutical and materials science, the demand for versatile chemical building blocks is perpetual. **3,3-dimethylpent-4-ynoic acid** is an exemplar of such a scaffold, integrating two highly valuable and orthogonally reactive functional groups: a sterically encumbered carboxylic acid and a terminal alkyne. While extensive literature on this specific molecule is nascent, its structure suggests significant potential for applications ranging from complex organic synthesis to the construction of novel therapeutic agents.

This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic potential of **3,3-dimethylpent-4-ynoic acid**. By dissecting the behavior of its constituent functional groups and considering the influence of its unique structural features—namely the gem-dimethyl substitution—we offer field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this promising molecule.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in a chemical system. **3,3-dimethylpent-4-ynoic acid** possesses a unique topology that influences its reactivity, solubility, and metabolic stability.

Caption: Molecular structure of **3,3-dimethylpent-4-ynoic acid**.

The molecule's formula is $C_7H_{10}O_2$ with a molecular weight of approximately 126.15 g/mol [1]. The key structural features are:

- **A Terminal Alkyne:** The $C\equiv C-H$ group is a versatile functional handle. The terminal proton is weakly acidic, and the triple bond can undergo a variety of addition reactions, most notably cycloadditions.
- **A Carboxylic Acid:** This group provides a locus for transformations into esters, amides, and acid chlorides, and can participate in hydrogen bonding, influencing solubility and interactions with biological targets.
- **A Quaternary Center:** The gem-dimethyl group at the C3 position (alpha to the alkyne, beta to the carboxyl) introduces significant steric hindrance. This is not a flaw but a feature; it conformationally locks the backbone and can act as a "metabolic shield," preventing enzymatic degradation at adjacent positions—a highly desirable trait in drug design.

Table 1: Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_7H_{10}O_2$	[1]
Molecular Weight	126.15 g/mol	[1]
XLogP3	1.2	[1]
Hydrogen Bond Donor Count	1	[1]

| Hydrogen Bond Acceptor Count| 2 |[1] |

Predicted Spectroscopic Signature

While empirical spectral data for this specific molecule is not widely published, its signature can be reliably predicted based on well-established principles of organic spectroscopy. A researcher synthesizing this compound would look for the following characteristic signals to confirm its identity.

Table 2: Predicted Spectroscopic Data for **3,3-dimethylpent-4-ynoic acid**

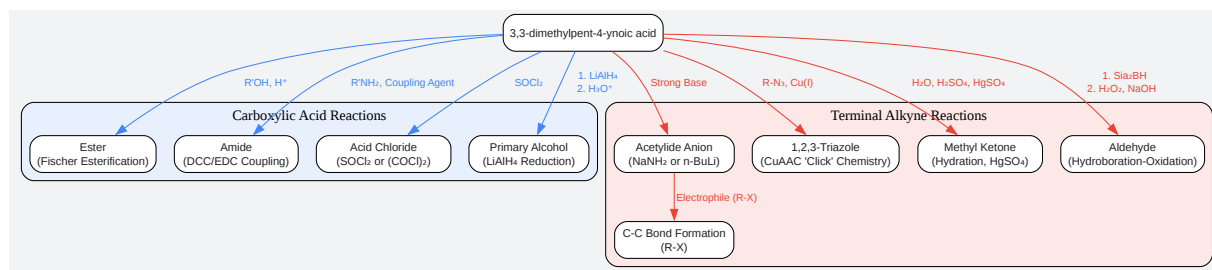
Spectroscopy	Feature	Predicted Position	Rationale
IR	$\equiv\text{C-H}$ stretch	$\sim 3300\text{ cm}^{-1}$ (sharp)	Characteristic of a terminal alkyne C-H bond.
	O-H stretch	2500-3300 cm^{-1} (broad)	Characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
	$\text{C}\equiv\text{C}$ stretch	$\sim 2100\text{ cm}^{-1}$ (weak)	Characteristic of a terminal alkyne triple bond.
	$\text{C}=\text{O}$ stretch	$\sim 1710\text{ cm}^{-1}$ (strong)	Characteristic of a saturated carboxylic acid carbonyl.
^1H NMR	$-\text{COOH}$	$\sim 10\text{-}12\text{ ppm}$ (singlet, broad)	Deshielded acidic proton of the carboxylic acid.
	$\equiv\text{C-H}$	$\sim 2.0\text{-}2.5\text{ ppm}$ (singlet)	Acetylenic proton.
	$-\text{CH}_2-$	$\sim 2.4\text{ ppm}$ (singlet)	Methylene protons alpha to the carbonyl group.
	$-\text{C}(\text{CH}_3)_2$	$\sim 1.3\text{ ppm}$ (singlet, 6H)	Six equivalent protons of the two methyl groups.
^{13}C NMR	$\text{C}=\text{O}$	$\sim 175\text{-}180\text{ ppm}$	Carboxylic acid carbonyl carbon.
	$\text{C}\equiv\text{CH}$	$\sim 80\text{-}90\text{ ppm}$	Quaternary sp -hybridized carbon.
	$\text{C}\equiv\text{CH}$	$\sim 70\text{-}80\text{ ppm}$	Terminal sp -hybridized carbon.

Spectroscopy	Feature	Predicted Position	Rationale
	-C(CH ₃) ₂	~35-45 ppm	Quaternary sp ³ -hybridized carbon.
	-CH ₂ -	~40-50 ppm	Methylene carbon.

| | -C(CH₃)₂ | ~25-30 ppm | Methyl carbons. |

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of **3,3-dimethylpent-4-ynoic acid** stems from the distinct and controllable reactivity of its acid and alkyne moieties. This orthogonality allows for selective modification of one group while leaving the other intact for subsequent transformations.



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Caption: Orthogonal reactivity workflow of **3,3-dimethylpent-4-ynoic acid**.

Reactions of the Carboxylic Acid Group

The carboxylic acid can be converted into a range of derivatives via nucleophilic acyl substitution[2][3]. However, the gem-dimethyl group at the adjacent C3 position introduces steric hindrance, which may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) or more potent reagents compared to unhindered acids.

- **Esterification:** The Fischer esterification, involving reaction with an alcohol under strong acid catalysis (e.g., H_2SO_4 , HCl), is a standard transformation[4]. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol[4].
- **Amide Formation:** Direct conversion to amides using amines is often inefficient due to acid-base chemistry. The preferred method involves activation of the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine.
- **Acid Chloride Formation:** Treatment with thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) readily converts the carboxylic acid to the highly reactive 3,3-dimethylpent-4-ynoyl chloride. This intermediate is not typically isolated and is used directly to synthesize esters and amides under milder conditions.
- **Reduction:** Strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce the carboxylic acid to the corresponding primary alcohol, 3,3-dimethylpent-4-yn-1-ol. The alkyne is generally unreactive to LiAlH_4 .

Reactions of the Terminal Alkyne Group

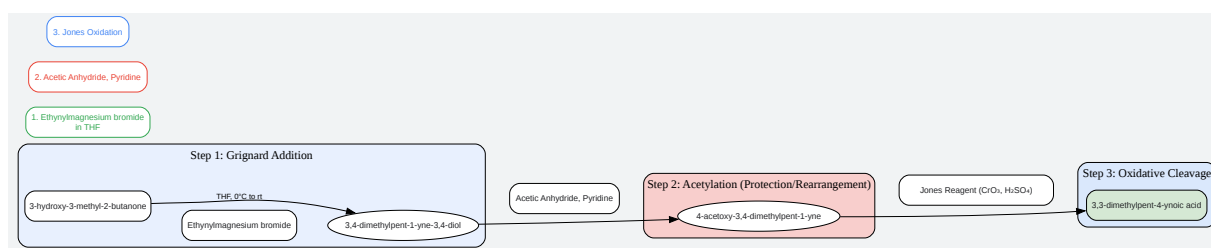
The terminal alkyne is a hub of synthetic activity, enabling carbon-carbon bond formation and facile conjugation to other molecules.

- **Deprotonation and Alkylation:** The terminal proton is acidic ($\text{pK}_a \approx 25$) and can be removed by a strong base like sodium amide (NaNH_2) or *n*-butyllithium (*n*-BuLi) to form a nucleophilic acetylide anion[5]. This anion can then react with various electrophiles, such as alkyl halides, in an $\text{S}_\text{N}2$ reaction to form a new carbon-carbon bond, elongating the carbon chain.
- **Hydration:**

- Markovnikov Addition: In the presence of aqueous acid and a mercuric sulfate (HgSO_4) catalyst, water adds across the triple bond to yield an enol intermediate, which rapidly tautomerizes to the corresponding methyl ketone[6][7].
- Anti-Markovnikov Addition: Hydroboration-oxidation, using a sterically hindered borane like disiamylborane (Sia_2BH) followed by oxidative workup (H_2O_2 , NaOH), results in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization[7].
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably one of the most powerful reactions for a terminal alkyne. As a cornerstone of "click chemistry," the CuAAC reaction joins the alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring with extremely high efficiency and selectivity[8]. This reaction is widely used in drug discovery, bioconjugation, and materials science for its reliability and biocompatibility[8].

Proposed Synthesis and Experimental Protocol

While multiple synthetic routes could be envisioned, a plausible approach involves the alkylation of a protected propargyl alcohol derivative followed by oxidation.



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Caption: A plausible synthetic pathway to **3,3-dimethylpent-4-ynoic acid**.

Protocol: Synthesis via Alkylation of an Acetylide

This protocol outlines a robust method starting from commercially available 3-methyl-1-butyn-3-ol.

Objective: To synthesize **3,3-dimethylpent-4-ynoic acid**.

Materials:

- 3-methyl-1-butyn-3-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Ethyl bromoacetate
- Diethyl ether
- Lithium hydroxide (LiOH)
- Methanol (MeOH)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Deprotonation (Formation of Alkoxide/Acetylide):
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL).
 - Carefully add sodium hydride (2.2 eq) portion-wise at 0 °C (ice bath).

- Add a solution of 3-methyl-1-butyn-3-ol (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This forms the dianion.
- Alkylation (C-C Bond Formation):
 - Cool the reaction mixture back to 0 °C.
 - Add ethyl bromoacetate (1.1 eq) dropwise via syringe.
 - Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). The causality here is that the S_N2 reaction requires time, and proceeding slowly minimizes side reactions.
- Workup and Extraction of the Ester:
 - Carefully quench the reaction by slowly adding water at 0 °C.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude ethyl 3,3-dimethyl-4-yn-1-oate.
- Saponification (Hydrolysis to the Carboxylic Acid):
 - Dissolve the crude ester in a mixture of Methanol:THF:Water (3:1:1).
 - Add lithium hydroxide (3.0 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
 - Concentrate the mixture under reduced pressure to remove most of the organic solvents.
 - Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

- Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.
- Extract the product with ethyl acetate (3 x 50 mL).
- Final Purification:
 - Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
 - The resulting crude product can be purified by silica gel column chromatography or recrystallization to afford pure **3,3-dimethylpent-4-ynoic acid**.

Applications in Drug Development and Medicinal Chemistry

The unique combination of a sterically hindered acid and a versatile alkyne makes this molecule a highly attractive scaffold for drug discovery.

- **Scaffold Decoration:** The orthogonal nature of the functional groups allows for a divergent synthetic approach. The alkyne can be used as an anchor point for "click" chemistry to rapidly generate a library of triazole-containing compounds, while the carboxylic acid can be converted into various amides or esters to modulate pharmacokinetics (solubility, cell permeability) and pharmacodynamics (target binding).^[8]
- **Metabolic Stability:** The gem-dimethyl group can sterically block access of metabolic enzymes (e.g., Cytochrome P450s), preventing oxidation at the C3 position and potentially increasing the half-life of a drug candidate.
- **Conformational Rigidity:** The quaternary center and the linear alkyne restrict the conformational freedom of the molecule. This can be advantageous in drug design by pre-organizing the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a protein target.
- **Bioisostere:** The carboxylic acid can be converted into other acidic bioisosteres, such as tetrazoles, to fine-tune acidity and membrane permeability. The alkyne itself can act as a bioisosteric replacement for other groups in a lead compound.

Conclusion

3,3-dimethylpent-4-ynoic acid represents a powerful yet underexplored building block for advanced organic synthesis. Its value lies not in the complexity of its structure, but in the strategic integration of simple, robust, and orthogonally reactive functional groups. The steric influence of the gem-dimethyl group provides an additional layer of control over its chemical behavior and metabolic fate. For researchers in drug development and materials science, this molecule offers a reliable and versatile platform for constructing novel molecular architectures with precisely tailored properties.

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